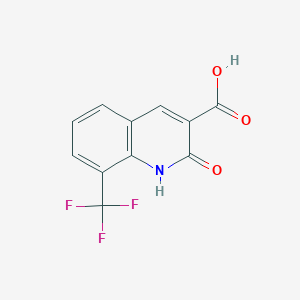![molecular formula C13H22N2O3 B6275040 N'-{bicyclo[1.1.1]pentan-1-yl}-N-hydroxyoctanediamide CAS No. 2758001-23-7](/img/no-structure.png)
N'-{bicyclo[1.1.1]pentan-1-yl}-N-hydroxyoctanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{bicyclo[1.1.1]pentan-1-yl}-N-hydroxyoctanediamide, commonly known as BPO-27, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. BPO-27 belongs to the class of compounds known as hydroxamates, which have been found to possess various biological activities.
Wirkmechanismus
BPO-27 exerts its anti-cancer activity by inhibiting HDAC enzymes, which leads to the accumulation of acetylated histones and the activation of tumor suppressor genes. This results in the inhibition of cancer cell growth and induction of apoptosis. BPO-27 also inhibits the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins and play a crucial role in cancer invasion and metastasis.
Biochemical and Physiological Effects:
BPO-27 has been shown to modulate various biochemical and physiological processes in cells. It induces cell cycle arrest and apoptosis in cancer cells, inhibits angiogenesis, and suppresses the expression of inflammatory cytokines. BPO-27 also enhances the immune response by activating natural killer cells and promoting the production of cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
BPO-27 has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. It can be easily synthesized and purified, making it readily available for research purposes. However, BPO-27 has some limitations, including its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research on BPO-27. One potential application is its use in combination therapy with other anti-cancer agents to enhance their efficacy. BPO-27 can also be modified to improve its solubility and pharmacokinetic properties. Further studies are needed to elucidate the molecular mechanisms underlying its anti-cancer activity and to identify potential biomarkers for patient selection. Additionally, the potential therapeutic applications of BPO-27 in other diseases, such as inflammatory disorders and viral infections, warrant further investigation.
In conclusion, BPO-27 is a promising compound that has shown potential therapeutic applications in various diseases. Its unique chemical structure and mechanism of action make it an attractive target for drug development. Further research is needed to fully understand its biological activities and to explore its potential as a therapeutic agent.
Synthesemethoden
BPO-27 can be synthesized using a simple and efficient method that involves the reaction of 1,4-cyclohexadiene with dimethylamine and hydroxylamine. The resulting product is then subjected to a series of purification steps to obtain pure BPO-27.
Wissenschaftliche Forschungsanwendungen
BPO-27 has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit potent anti-cancer activity by inhibiting histone deacetylase (HDAC) enzymes, which are involved in the regulation of gene expression. BPO-27 has also been shown to possess anti-inflammatory, anti-bacterial, and anti-viral activities.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 'N'-{bicyclo[1.1.1]pentan-1-yl}-N-hydroxyoctanediamide involves the reaction of bicyclo[1.1.1]pentane with octanediamide in the presence of a suitable reagent to form the desired product.", "Starting Materials": [ "Bicyclo[1.1.1]pentane", "Octanediamide", "Suitable reagent" ], "Reaction": [ "Step 1: Bicyclo[1.1.1]pentane is reacted with the suitable reagent to form an intermediate compound.", "Step 2: The intermediate compound is then reacted with octanediamide to form 'N'-{bicyclo[1.1.1]pentan-1-yl}-N-hydroxyoctanediamide.", "Step 3: The product is purified and isolated using standard techniques such as column chromatography or recrystallization." ] } | |
CAS-Nummer |
2758001-23-7 |
Molekularformel |
C13H22N2O3 |
Molekulargewicht |
254.3 |
Reinheit |
91 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



